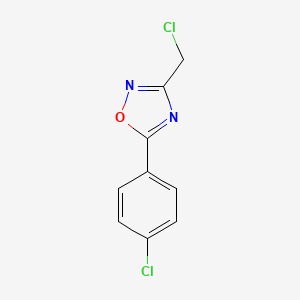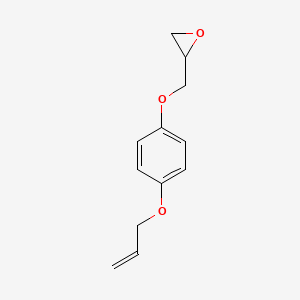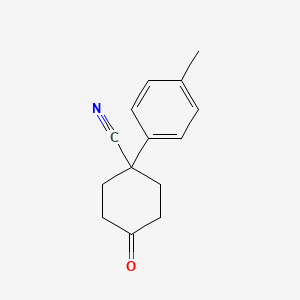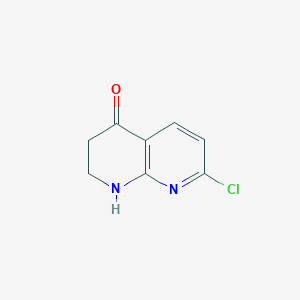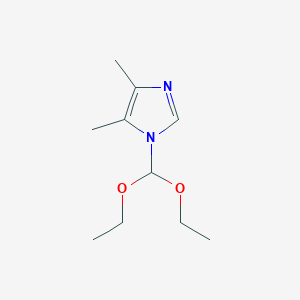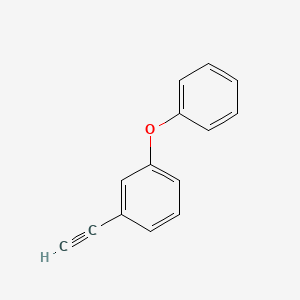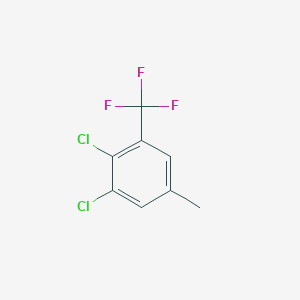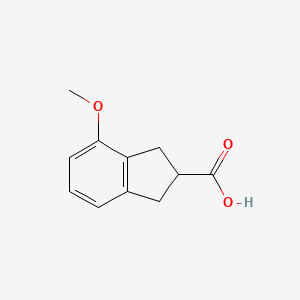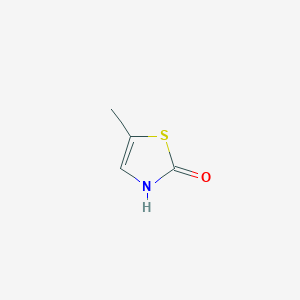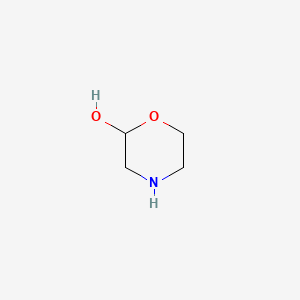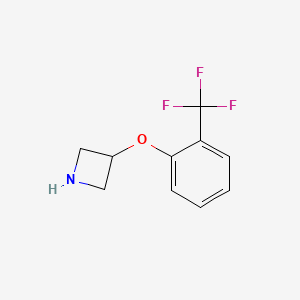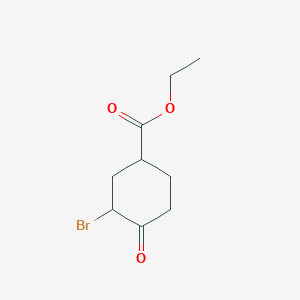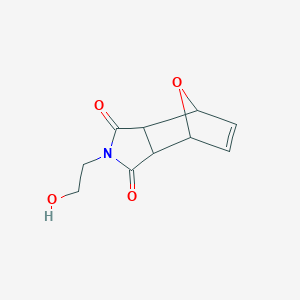
3A,4,7,7A-四氢-2-(2'-羟乙基)-4,7-环氧-1H-异吲哚-1,3(2H)-二酮
描述
3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione, commonly known as Temozolomide, is a chemotherapy drug used to treat brain tumors, melanoma, and other types of cancer. It was first approved by the US Food and Drug Administration in 1999 and has since become an essential component of cancer treatment.
科学研究应用
晶体和分子结构分析
- 合成和结构分析:该化合物已用于合成和结构分析新的 N-氨基酰亚胺和其他相关化合物。这些物质表现出独特的分子和晶体结构,涉及对它们的性质至关重要的氢键和静电相互作用(Struga 等,2007 年)。
衍生物和类似物的合成
- 衍生物合成:已经对从该化合物合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物进行了研究。这些衍生物在药物化学和材料科学中具有各种应用(Tan 等,2016 年)。
比较结构研究
- 比较分析:该化合物已与同源三环酰亚胺进行比较,以了解其结构和反应性质的差异。此类比较研究对于设计更有效的衍生物至关重要(Mitchell 等,2013 年)。
超分子相互作用研究
- 超分子相互作用:已经进行研究以了解该化合物的 novel 降香脂衍生物的超分子相互作用和结构特征。这项研究对于开发新材料和药物至关重要(Tan 等,2020 年)。
多取代类似物的合成
- 多取代类似物的合成:研究包括从该化合物合成新的多取代异吲哚-1,3-二酮,它们在包括药物和材料科学在内的各个领域具有潜在应用(Tan 等,2014 年)。
有机化学探索
- 有机化学应用:该化合物已用于还原 Heck 反应的研究中,该反应在复杂有机分子的合成中很重要。此类反应在有机合成和药物开发中是基础性的(Atbakar 等,2016 年)。
电化学潜力
- 电化学应用:一项计算电化学研究强调了其衍生物作为有机正极材料的潜在候选者,特别是在锂离子电池等应用中(Karlsson 等,2012 年)。
合成和医学研究
- 医学研究应用:该化合物已用于合成具有潜在抗癌和抗菌活性的衍生物。此类研究对于开发新的治疗剂至关重要(Kocyigit 等,2017 年)。
属性
IUPAC Name |
2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-4-3-11-9(13)7-5-1-2-6(15-5)8(7)10(11)14/h1-2,5-8,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKZEUQQPPVQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1O2)C(=O)N(C3=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479911 | |
| Record name | AGN-PC-009YWY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3A,4,7,7A-Tetrahydro-2-(2'-hydroxyethyl)-4,7-epoxy-1H-isoindole-1,3(2H)-dione | |
CAS RN |
32620-90-9 | |
| Record name | AGN-PC-009YWY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)
